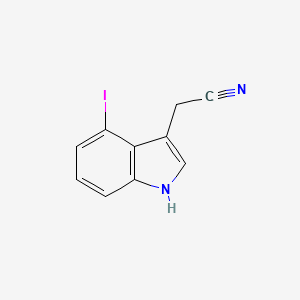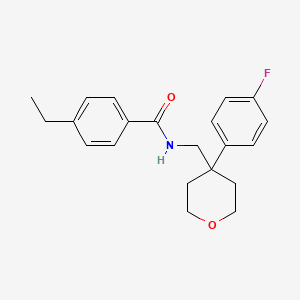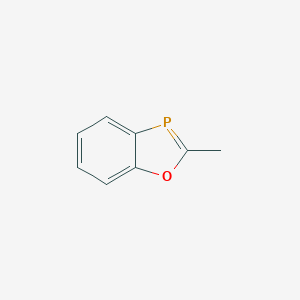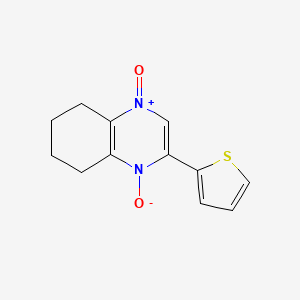![molecular formula C23H33P B14141945 Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane CAS No. 255835-84-8](/img/structure/B14141945.png)
Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl is an organophosphorus compound that serves as a ligand in various catalytic processes. It is known for its steric bulk and electron-donating properties, making it a valuable component in transition metal-catalyzed reactions. This compound is particularly useful in cross-coupling reactions, where it enhances the reactivity and selectivity of the catalysts involved.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl typically involves the reaction of 2-bromobiphenyl with di-tert-butylphosphine. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling process. The reaction conditions usually include a base such as potassium tert-butoxide and a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene or dichloromethane.
Major Products
The major products formed from these reactions are often complex organic molecules, including biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric bulk and electron-donating properties of the phosphine group enhance the reactivity and selectivity of the metal center, leading to efficient catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
JohnPhos: (2-Biphenylyl)di-tert-butylphosphine
XPhos: 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
SPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl is unique due to its specific steric and electronic properties, which make it particularly effective in enhancing the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. Its structure allows for efficient coordination with transition metals, leading to high catalytic activity and stability .
Propiedades
Número CAS |
255835-84-8 |
|---|---|
Fórmula molecular |
C23H33P |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
ditert-butyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C23H33P/c1-17(2)18-13-9-10-14-19(18)20-15-11-12-16-21(20)24(22(3,4)5)23(6,7)8/h9-17H,1-8H3 |
Clave InChI |
FNHBWYLUBOXRJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)

![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)


![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)


![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)

![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)

